N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-5-14-6-8-15(9-7-14)17(22)19-16(13(2)3)12-21-11-10-18-20-21/h6-11,13,16H,4-5,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYNUKMJPCKDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC(CN2C=CN=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide is a compound that incorporates a 1,2,3-triazole moiety, which has been recognized for its significant biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N4O
- Molecular Weight : 278.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer properties of triazole-containing compounds. The incorporation of the 1,2,3-triazole ring enhances interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .
A notable study demonstrated that triazole derivatives exhibited significant inhibitory activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Sorafenib | HepG2 (liver cancer) | 5.97 |
| Triazole Analog | HepG2 | 5.02 |
| Doxorubicin | HepG2 | 0.59 |
The results indicated that the triazole analogs maintained a comparable efficacy to Sorafenib while demonstrating a reduced toxicity profile .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In particular, the active analogs were shown to cause G0/G1 phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis rates .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have also been investigated for their antimicrobial activities. Research indicates that certain derivatives exhibit potent activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the ability of triazoles to disrupt cellular processes in pathogens .
Structure-Activity Relationships (SAR)
The SAR analysis of triazole derivatives suggests that modifications on the phenyl ring significantly influence biological activity. Compounds with substituents capable of forming additional hydrogen bonds showed enhanced potency against cancer cell lines .
For instance:
- Hydroxyl (OH) and Methoxy (OCH3) groups on the aromatic ring were associated with increased cytotoxicity.
This indicates that careful structural modifications can optimize the biological activity of these compounds.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of triazole derivatives in clinical settings:
- Hepatocellular Carcinoma Treatment : A study involving a series of triazole-based compounds demonstrated their potential as effective treatments for hepatocellular carcinoma. The analogs showed selectivity towards cancer cells while sparing normal cells, indicating a favorable safety profile .
- Antimicrobial Trials : Another trial assessed the antimicrobial properties of a series of triazole derivatives against resistant strains of bacteria. The results indicated that specific modifications led to enhanced efficacy against pathogens like MRSA and Candida species .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Groups and Reactivity The triazole in the target compound distinguishes it from the N,O-bidentate group in ’s analog. Triazoles enable click chemistry-derived modifications , whereas hydroxy groups facilitate metal coordination .
Synthesis Efficiency
- CuAAC (used for the target compound) offers modularity and high regioselectivity but may require optimization for sterically hindered substrates (e.g., branched chains) .
- Traditional amide coupling () is less versatile for post-synthetic modifications.
Structural and Pharmacological Implications
- The triazole’s rigidity and hydrogen-bonding capacity may improve binding affinity in biological targets compared to flexible aliphatic chains .
- Unlike peptidotriazoles (), the target compound lacks peptide linkages, reducing enzymatic degradation risks.
Analytical Characterization
- All compounds rely on X-ray crystallography (e.g., SHELXL ) for structural confirmation. The triazole’s planar geometry simplifies crystallographic analysis compared to flexible N,O-bidentate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
